molecular formula C6H4ClN3 B017196 2-Chloro-1H-imidazo[4,5-b]pyridine CAS No. 104685-82-7

2-Chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B017196
CAS No.: 104685-82-7
M. Wt: 153.57 g/mol
InChI Key: SIRRAQQGGCNHQB-UHFFFAOYSA-N
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Description

2-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and chlorine atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroformamidine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-b]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted imidazo[4,5-b]pyridines with various functional groups.
  • N-oxides and dihydro derivatives depending on the reaction conditions.

Scientific Research Applications

2-Chloro-1H-imidazo[4,5-b]pyridine has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2-Methyl-3H-imidazo[4,5-b]pyridine
  • 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridine

Comparison: 2-Chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its methyl or propyl-substituted analogs

Properties

IUPAC Name

2-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRRAQQGGCNHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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